molecular formula C8H14BrN3O B15326458 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol

5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B15326458
M. Wt: 248.12 g/mol
InChI Key: PFBVEZOBLRGGQE-UHFFFAOYSA-N
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Description

5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.

    Alkylation: The final step involves the alkylation of the amino-bromo-pyrazole with a suitable alkylating agent to introduce the pentan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of dehalogenated products

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

    Biological Studies: Researchers use this compound to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-bromo-1h-pyrazole: Lacks the pentan-1-ol moiety but shares the pyrazole core structure.

    5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol: Similar structure but without the bromine atom.

    4-Bromo-1h-pyrazole: Contains the bromine atom but lacks the amino and pentan-1-ol groups.

Uniqueness

5-(3-Amino-4-bromo-1h-pyrazol-1-yl)pentan-1-ol is unique due to the combination of functional groups it possesses

Properties

Molecular Formula

C8H14BrN3O

Molecular Weight

248.12 g/mol

IUPAC Name

5-(3-amino-4-bromopyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H14BrN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11)

InChI Key

PFBVEZOBLRGGQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCCCO)N)Br

Origin of Product

United States

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